molecular formula C15H13FN4OS B6487667 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-54-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6487667
CAS No.: 1013771-54-4
M. Wt: 316.4 g/mol
InChI Key: XDJFZBVAFAKXAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiazole ring, and a pyrazole ring with a carboxamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various reactions, including cyclization reactions and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure and functional groups . For example, they can have different densities, boiling points, and solubilities .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and insulin release.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, potentially leading to changes in cell function and overall health .

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its relatively low cost and its ability to bind to certain proteins and enzymes. In addition, it is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is the lack of information about its mechanism of action and its potential side effects.

Future Directions

The potential future directions for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide include further research into its mechanism of action, its potential applications in drug development, and its potential side effects. In addition, further research could be conducted into its potential to act as a ligand for metal ions, its potential to act as a molecular probe for the detection of various biological molecules, and its potential to act as an antioxidant and immunomodulator. Finally, further research could be conducted into the potential to use N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide as a drug molecule for the treatment of various diseases and disorders.

Synthesis Methods

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods. One method involves the reaction of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl thiourea with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of sodium hydroxide. The reaction is carried out at 60°C for 6 hours, after which the product is isolated and purified. Another method involves the reaction of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl thiourea with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of sodium bicarbonate. The reaction is carried out at 80°C for 8 hours, after which the product is isolated and purified.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of potential applications in scientific research. It has been studied for its potential to act as a ligand for metal ions, which could be used in the development of new materials and catalysts. It has also been studied for its potential to act as a molecular probe for the detection of various biological molecules, such as proteins and nucleic acids. In addition, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamideyl-1,3-thiazol-2-yl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential to act as a drug molecule, with potential applications in the treatment of various diseases and disorders.

Safety and Hazards

Safety and hazards associated with similar compounds can also vary widely. Some may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-9-7-13(20(2)19-9)14(21)18-15-17-12(8-22-15)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJFZBVAFAKXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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